

# Application Note: Determination of Levorin Antifungal Activity

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## Compound of Interest

Compound Name: *Levorin*

Cat. No.: *B608547*

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## Introduction

**Levorin** is a polyene macrolide antibiotic with potent antifungal activity.[1][2] Like other polyenes such as Amphotericin B, its mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane.[3][4] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, ultimately leading to fungal cell death.[3][4][5] This application note provides detailed protocols for evaluating the in vitro antifungal activity of **Levorin** against various fungal pathogens, particularly yeast species like *Candida albicans*. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

## Data Presentation

The antifungal efficacy of **Levorin** is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Below is a table summarizing representative MIC and MFC values for **Levorin** against common fungal pathogens. These values are illustrative and may vary depending on the specific fungal isolate and testing conditions.

Fungal Species	Strain	Levorin MIC (µg/mL)	Levorin MFC (µg/mL)	MFC/MIC Ratio	Interpretation
Candida albicans	ATCC 90028	0.5	1	2	Fungicidal
Candida glabrata	ATCC 90030	1	4	4	Fungistatic
Candida parapsilosis	ATCC 22019	0.25	0.5	2	Fungicidal
Candida tropicalis	ATCC 750	0.5	1	2	Fungicidal
Cryptococcus neoformans	ATCC 90112	0.125	0.25	2	Fungicidal
Aspergillus fumigatus	ATCC 204305	1	>4	>4	Fungistatic

Note: An MFC/MIC ratio of  $\leq 4$  is generally considered indicative of fungicidal activity, while a ratio  $> 4$  suggests fungistatic activity.[\[9\]](#)

## Experimental Protocols

### Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **Levorin** that inhibits the visible growth of a fungal microorganism.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **Levorin** stock solution
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[\[13\]](#)[\[14\]](#)

- Sterile 96-well microtiter plates
- Fungal inoculum suspension
- Spectrophotometer
- Incubator (35°C)

#### Procedure:

- Inoculum Preparation:
  - Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[\[6\]](#)[\[12\]](#)
  - Prepare a suspension of fungal colonies in sterile saline.
  - Adjust the suspension's turbidity to a 0.5 McFarland standard, which is equivalent to  $1-5 \times 10^6$  CFU/mL for yeast.[\[12\]](#)[\[15\]](#)
  - Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the test wells.[\[12\]](#)
- Preparation of **Levorin** Dilutions:
  - Perform serial two-fold dilutions of the **Levorin** stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
- Inoculation of Microtiter Plates:
  - Add 100 µL of each **Levorin** dilution to the wells of the test plate.
  - Add 100 µL of the prepared fungal inoculum to each well.
  - Include a growth control well (fungal inoculum without **Levorin**) and a sterility control well (medium only).[\[12\]](#)
- Incubation:

- Incubate the plates at 35°C for 24-48 hours. For some yeasts like *Cryptococcus* species, a 72-hour incubation may be necessary.[\[7\]](#)[\[12\]](#)
- Reading the MIC:
  - The MIC is the lowest concentration of **Levorin** at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[\[7\]](#)[\[12\]](#) This can be assessed visually or with a microplate reader.

## Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of **Levorin** that results in a ≥99.9% reduction in the initial fungal inoculum.[\[9\]](#)[\[16\]](#)

Procedure:

- Following the MIC determination, select the wells showing no visible growth.
- Mix the contents of each well thoroughly.
- Subculture a 10-100 µL aliquot from each of these wells onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are visible in the growth control.[\[6\]](#)[\[9\]](#)
- The MFC is the lowest concentration of **Levorin** that results in no more than 0.1% of the original inoculum growing on the agar plate.[\[16\]](#)

## Time-Kill Assay

This assay evaluates the rate and extent of the fungicidal activity of **Levorin** over time.[\[6\]](#)

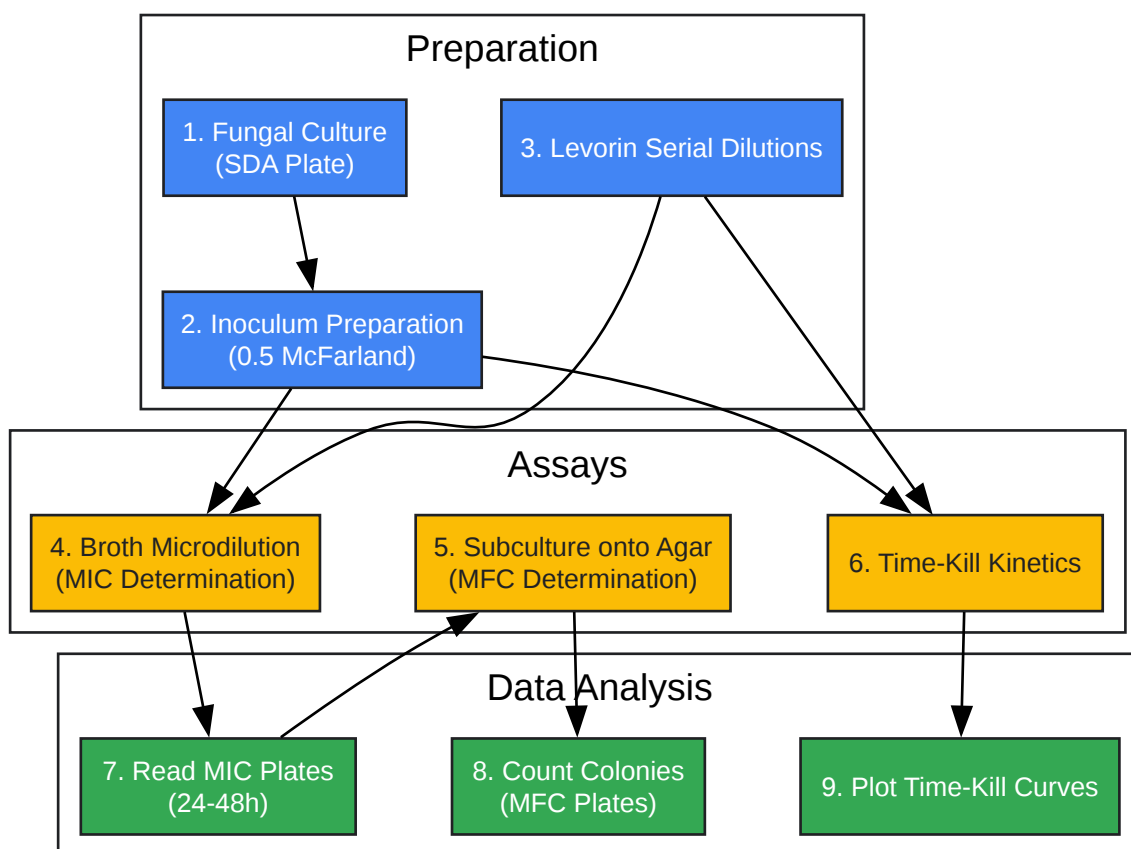
Procedure:

- Prepare test tubes with RPMI-1640 medium containing **Levorin** at various concentrations (e.g., 1x, 4x, and 16x MIC).[\[6\]](#) Include a drug-free growth control.
- Inoculate each tube with a starting fungal inoculum of  $1-5 \times 10^5$  CFU/mL.[\[6\]](#)

- Incubate all tubes at 35°C with agitation.[6][13]
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[6]
- Perform ten-fold serial dilutions of each aliquot in sterile saline.
- Plate 100 µL of the appropriate dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours.
- Count the number of colonies and calculate the CFU/mL for each time point and concentration.[6]
- Plot the  $\log_{10}$  CFU/mL versus time to generate time-kill curves. Fungicidal activity is typically defined as a  $\geq 3$ - $\log_{10}$  (99.9%) reduction in CFU/mL from the initial inoculum.[6]

## Visualizations

Caption: **Levorin**'s mechanism of action on the fungal cell membrane.



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Caption: Experimental workflow for antifungal susceptibility testing.

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